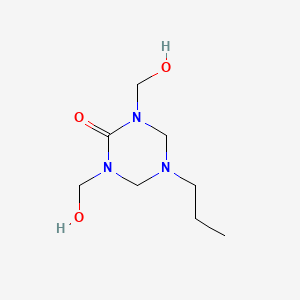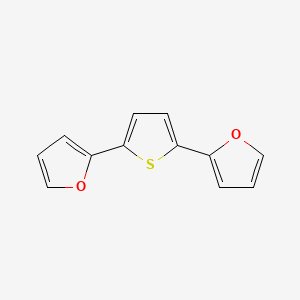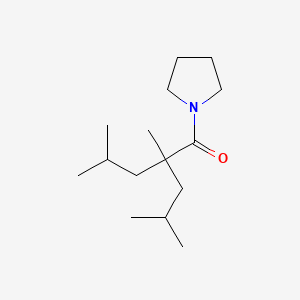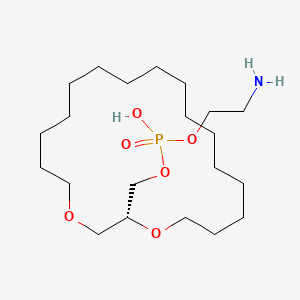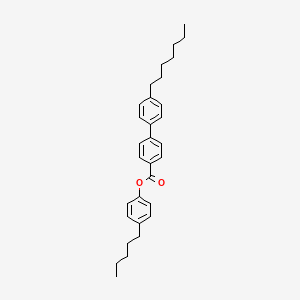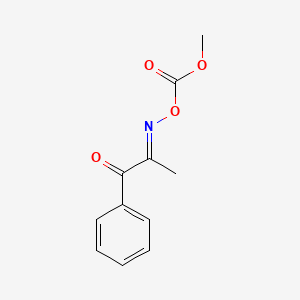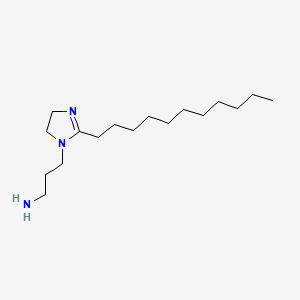
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the alkyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学研究应用
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine
- 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol
- 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
Uniqueness
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is unique due to its specific alkyl chain length and the presence of a propylamine group.
属性
CAS 编号 |
93982-81-1 |
|---|---|
分子式 |
C17H35N3 |
分子量 |
281.5 g/mol |
IUPAC 名称 |
3-(2-undecyl-4,5-dihydroimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h2-16,18H2,1H3 |
InChI 键 |
JKGIIUIGAAJCLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=NCCN1CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



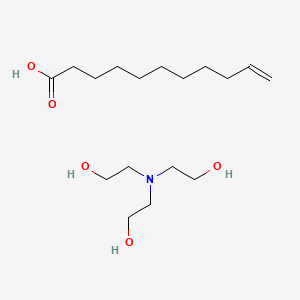
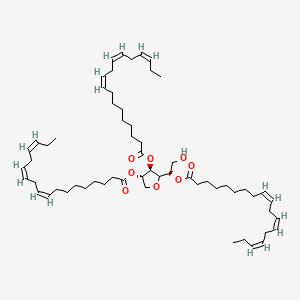

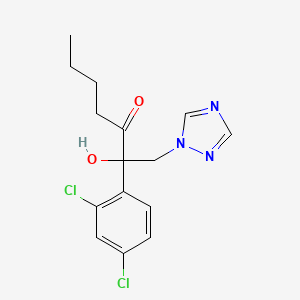


![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
